molecular formula C11H15NO B1267931 3-(Piperidin-1-yl)phenol CAS No. 27292-50-8

3-(Piperidin-1-yl)phenol

Cat. No. B1267931
CAS RN: 27292-50-8
M. Wt: 177.24 g/mol
InChI Key: YNLRDTBLEOQPQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of compounds similar to 3-(Piperidin-1-yl)phenol has been extensively studied using both experimental and theoretical approaches. Techniques such as density functional theory (DFT) and Hartree–Fock (HF) calculations, along with spectroscopic methods, provide insights into the compound's electronic and structural properties, including bond lengths, bond angles, and dihedral angles. Such analyses reveal the compound's electronic configuration and molecular geometry, contributing to a deeper understanding of its chemical behavior (Taşal et al., 2009).

Chemical Reactions and Properties Chemical reactions involving this compound derivatives include bromination and interactions with electrophiles and nucleophiles, showcasing the compound’s reactivity towards various chemical agents. The presence of the piperidin-1-yl group influences the compound's chemical behavior, affecting its reactivity patterns and the outcomes of its chemical reactions (Chirita et al., 2013).

Physical Properties Analysis The physical properties of this compound derivatives are characterized by their solubility, boiling and melting points, and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in different environments and for its application in various scientific and industrial processes. The solubility in particular organic solvents and the compound's stability under different conditions are key aspects of its physical properties analysis (Muthukumar et al., 2016).

Scientific Research Applications

Antioxidant and Biological Activity

  • The compound 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, related to 3-(Piperidin-1-yl)phenol, demonstrates significant antioxidant properties. This suggests potential as a biologically active drug. Structural analysis using spectroscopic methods supports these findings, indicating the compound's promise in biomedical applications (Ulaş, 2020).

Electronic and Structural Properties

  • Research has explored the electronic and structural properties of related alkylaminophenol compounds. Theoretical data, including the study of molecular orbital energies and vibrational frequencies, align with experimental findings, enhancing understanding of the compound's physical and chemical characteristics (Ulaş, 2020).

Corrosion Inhibition

  • Derivatives of this compound have been studied as corrosion inhibitors for steel in acidic environments. The efficiency of these compounds increases with concentration and shows promise in industrial applications, such as in the protection of metal surfaces (Yadav et al., 2016).

Synthesis Methods

  • A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, structurally similar to this compound, has been developed. This method is significant for producing large quantities, indicating its importance in medicinal chemistry (Smaliy et al., 2011).

Antileukemic Activity

  • Novel derivatives of this compound have been synthesized and tested for antileukemic activity. Some compounds exhibited significant inhibitory effects on leukemic cell lines, highlighting potential therapeutic applications in cancer treatment (Vinaya et al., 2012).

Safety and Hazards

The safety information for 3-(Piperidin-1-yl)phenol includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

Piperidines are crucial in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLRDTBLEOQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282027
Record name 3-(piperidin-1-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27292-50-8
Record name 27292-50-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(piperidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-1-yl)phenol
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Synthesis routes and methods I

Procedure details

10.91 g (100 mmol) of 3-aminophenol was dissolved in 100 ml of toluene, and 18.5 g (220 mmol) of sodium bicarbonate and 16.0 ml (110 mmol) of 1,5-dibromopentane were added thereto, followed by refluxing the resulting mixture for 17 hours. The reaction mixture was cooled to room temperature, and 100 ml of water and 100 ml of ethyl acetate were added thereto. The water layer was separated, extracted twice with 100 ml portions of ethyl acetate, and the organic layers were combined, dried over anhydrous MgSO4, and concentrated under a reduced pressure. The concentrate was subjected to column chromatography using 20% ethyl acetate/hexane as an eluent to obtain 12.9 g (yield 73%) of 3-(piperidin-1-yl)phenol as a solid.
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Aminophenol (500 mg) was dissolved in toluene (5.0 ml), the solution was added with sodium hydrogencarbonate (846.5 mg) and 1,5-dibromopentane (686.3 μl) at room temperature, and the mixture was stirred for 16 hours under reflux by heating. The reaction mixture was cooled, and then added with distilled water and ethyl acetate for extraction, and the organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (513 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
846.5 mg
Type
reactant
Reaction Step Two
Quantity
686.3 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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